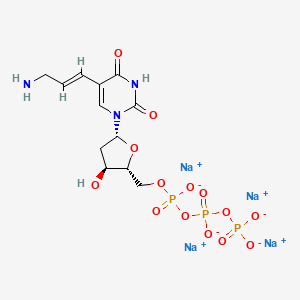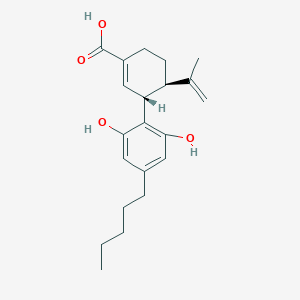
7-Carboxycannabidiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Carboxycannabidiol is a metabolite of cannabidiol, a non-psychoactive compound found in cannabis plants. Unlike tetrahydrocannabinol, cannabidiol does not induce psychoactive effects. This compound is formed during the metabolic breakdown of cannabidiol and has garnered interest due to its potential therapeutic properties and its role in drug testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Carboxycannabidiol typically involves the oxidation of cannabidiol. One method includes the use of selenium dioxide as an oxidizing agent to convert cannabidiol to its carboxylated form . Another approach involves the use of cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9, which catalyze the metabolism of cannabidiol to this compound .
Industrial Production Methods: Scaling up the production of this compound from cannabidiol involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the pH and temperature during the reaction and employing solid-phase extraction techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Carboxycannabidiol undergoes various chemical reactions, including:
Oxidation: Conversion of cannabidiol to this compound using oxidizing agents like selenium dioxide.
Reduction: Potential reduction reactions to convert this compound back to cannabidiol or other derivatives.
Substitution: Possible substitution reactions involving the carboxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, cytochrome P450 enzymes.
Reaction Conditions: Controlled pH, temperature, and use of solid-phase extraction for purification.
Major Products Formed:
Primary Product: this compound.
By-products: Depending on the reaction conditions, other hydroxylated or carboxylated derivatives of cannabidiol may be formed.
Applications De Recherche Scientifique
7-Carboxycannabidiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Carboxycannabidiol involves its interaction with the endocannabinoid system. It does not exhibit the same psychoactive effects as tetrahydrocannabinol but may influence various physiological processes through its interaction with cannabinoid receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammation, oxidative stress, and cell survival .
Comparaison Avec Des Composés Similaires
11-Nor-9-Carboxy-Tetrahydrocannabinol: Another carboxylated cannabinoid metabolite, primarily derived from tetrahydrocannabinol.
7-Hydroxy-Cannabidiol: A hydroxylated metabolite of cannabidiol with similar therapeutic potential.
Uniqueness: 7-Carboxycannabidiol is unique due to its specific formation pathway from cannabidiol and its distinct lack of psychoactive effects. Its role in drug testing and potential therapeutic applications make it a compound of significant interest in both research and industry .
Propriétés
Numéro CAS |
63958-77-0 |
|---|---|
Formule moléculaire |
C21H28O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(3R,4R)-3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1 |
Clé InChI |
LQHAPFLIUQWVJR-DLBZAZTESA-N |
SMILES isomérique |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C(=O)O)O |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)
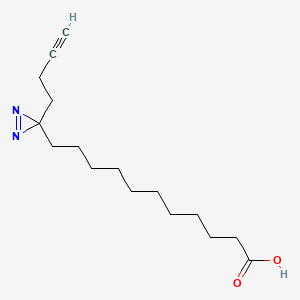
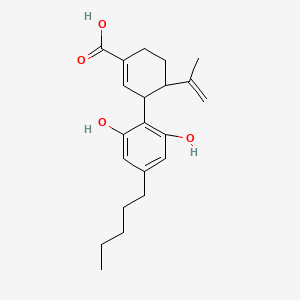
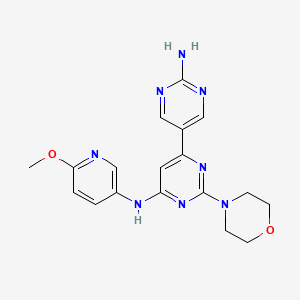
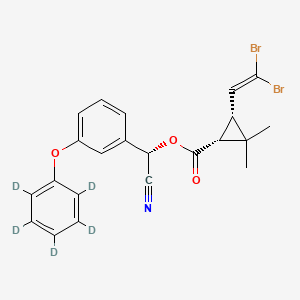
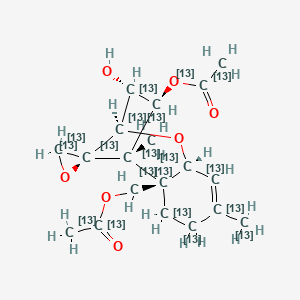
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
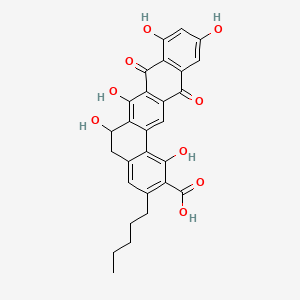
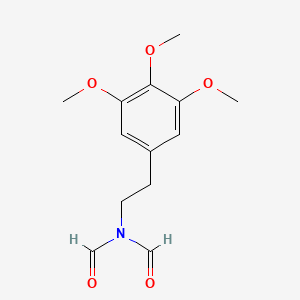
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
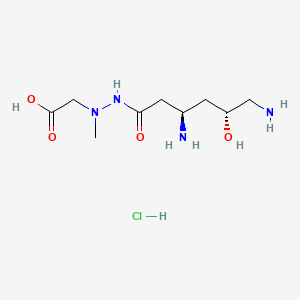

![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)
